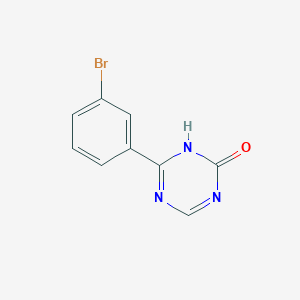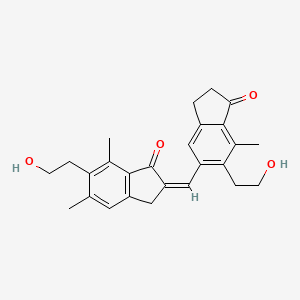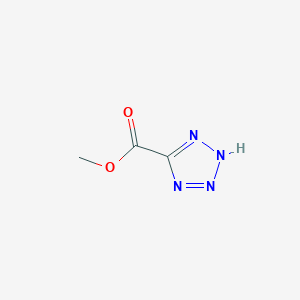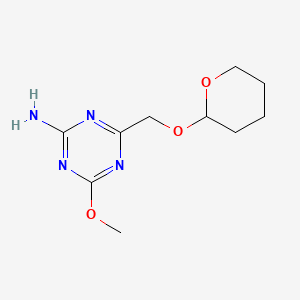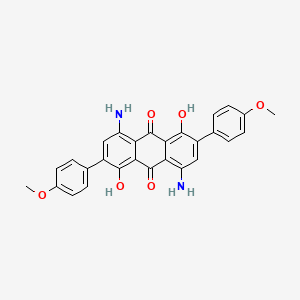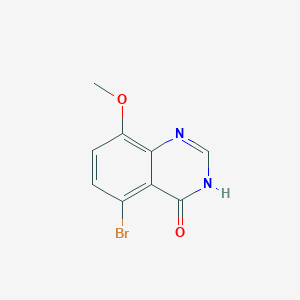![molecular formula C11H11N3O B13135229 (6-Amino-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13135229.png)
(6-Amino-[3,4'-bipyridin]-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Amino-[3,4’-bipyridin]-4-yl)methanol is an organic compound with the molecular formula C11H11N3O. It is a derivative of bipyridine, a class of compounds known for their ability to coordinate with metal ions, making them valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-[3,4’-bipyridin]-4-yl)methanol typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using a nickel catalyst (NiBr2(PPh3)2), tetraethylammonium iodide (Et4NI), and zinc powder . This method yields high purity bipyridine derivatives.
Industrial Production Methods
Industrial production of bipyridine derivatives often involves large-scale coupling reactions using metal catalysts. The process is optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(6-Amino-[3,4’-bipyridin]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction typically produces amines or alcohols .
Scientific Research Applications
(6-Amino-[3,4’-bipyridin]-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metal ions that are useful in catalysis and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways in diseases.
Mechanism of Action
The mechanism of action of (6-Amino-[3,4’-bipyridin]-4-yl)methanol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biological pathways and chemical reactions. For example, in anticancer research, the compound may inhibit microtubule polymerization by binding to specific sites on tubulin, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry, used in similar applications.
4,4’-Bipyridine: Another bipyridine derivative with applications in material science and catalysis.
6-Amino-3-pyridinylmethanol: A related compound with similar chemical properties and applications.
Uniqueness
(6-Amino-[3,4’-bipyridin]-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and coordination properties. This makes it particularly valuable in forming stable metal complexes and exploring new catalytic and therapeutic applications .
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
(2-amino-5-pyridin-4-ylpyridin-4-yl)methanol |
InChI |
InChI=1S/C11H11N3O/c12-11-5-9(7-15)10(6-14-11)8-1-3-13-4-2-8/h1-6,15H,7H2,(H2,12,14) |
InChI Key |
RUIWFZKHEWRZLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(C=C2CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


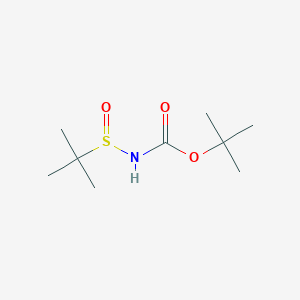
![Diethyl2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate](/img/structure/B13135168.png)
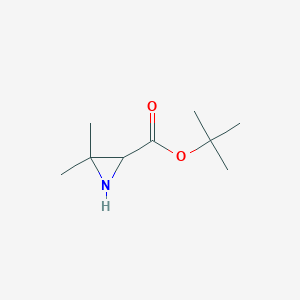


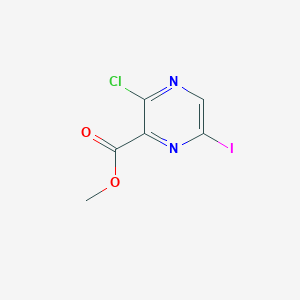
![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one hydrochloride](/img/structure/B13135199.png)
